Ac-IEPD-AFC
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-IEPD-AFC is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids (Ile, Glu, Pro, Asp) to form the peptide chain, followed by the attachment of the 7-amino-4-trifluoromethylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Ac-IEPD-AFC primarily undergoes hydrolysis when exposed to Granzyme B. This enzymatic reaction cleaves the peptide bond between Asp and 7-amino-4-trifluoromethylcoumarin, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of Granzyme B and is typically conducted in a buffered solution at physiological pH (around 7.4). The reaction can be monitored by measuring the increase in fluorescence at 505 nm .
Major Products
The major product of the hydrolysis reaction is free 7-amino-4-trifluoromethylcoumarin, which can be quantified using fluorescence spectroscopy .
Scientific Research Applications
Ac-IEPD-AFC is widely used in scientific research to study the activity of Granzyme B, an important enzyme in the immune system. It is used in:
Mechanism of Action
Ac-IEPD-AFC acts as a substrate for Granzyme B. When Granzyme B cleaves the peptide bond between Asp and 7-amino-4-trifluoromethylcoumarin, it releases the fluorescent 7-amino-4-trifluoromethylcoumarin. This fluorescence can be detected and quantified, providing a measure of Granzyme B activity . The molecular target of this compound is the active site of Granzyme B, where the cleavage occurs .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AFC: Another fluorogenic substrate used to measure caspase-3 activity.
Ac-LEHD-AFC: Used to measure caspase-9 activity.
Uniqueness
Ac-IEPD-AFC is unique in its specificity for Granzyme B, making it a valuable tool for studying the activity of this enzyme in various biological contexts. Its high sensitivity and specificity allow for accurate measurement of Granzyme B activity, which is crucial for understanding immune responses and developing new immunotherapies .
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXKKVLJPWMVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F3N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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